molecular formula C11H20O B13317466 1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde

1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde

Cat. No.: B13317466
M. Wt: 168.28 g/mol
InChI Key: KLAPAYLNDGGRQX-UHFFFAOYSA-N
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Description

1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde is a cyclohexane derivative featuring an ethyl group at position 1, two methyl groups at position 4, and a carbaldehyde functional group at position 1. Its molecular formula is C₁₁H₁₈O, with a molecular weight of 166.27 g/mol.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-ethyl-4,4-dimethylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-4-11(9-12)7-5-10(2,3)6-8-11/h9H,4-8H2,1-3H3

InChI Key

KLAPAYLNDGGRQX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4,4-dimethylcyclohexane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions. For example, Friedel-Crafts alkylation can be used to add the ethyl group, while methylation can be achieved using methyl iodide and a strong base.

    Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions. One common method is the oxidation of a primary alcohol using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl and methyl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), Nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

    Oxidation: 1-Ethyl-4,4-dimethylcyclohexane-1-carboxylic acid

    Reduction: 1-Ethyl-4,4-dimethylcyclohexane-1-methanol

    Substitution: Halogenated or nitrated derivatives of the original compound

Scientific Research Applications

1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4,4-dimethylcyclohexane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, the compound may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexane Carbaldehydes

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde C₁₁H₁₈O 166.27 Ethyl (C1), Dimethyl (C4) High steric bulk, moderate polarity
1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde C₁₁H₂₀O₂ 184.27 Ethoxy (C1), Dimethyl (C4) Increased polarity due to ether group
1-Methoxy-4,4-dimethylcyclohexane-1-carbaldehyde C₁₀H₁₈O₂ 170.25 Methoxy (C1), Dimethyl (C4) Lower molecular weight, higher volatility (inferred)
4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde C₉H₁₂O₃ 168.19 Dimethyl (C4), Two oxo groups (C2, C6) Enhanced acidity (α-H), higher reactivity
1-(4-Methoxyphenyl)cyclohexane-1-carbaldehyde C₁₄H₁₈O₂ 218.30 Methoxyphenyl (C1), Cyclohexane Aromatic conjugation, UV activity

Reactivity and Functional Group Analysis

In 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde, the oxo groups at C2 and C6 increase electrophilicity at the aldehyde due to electron-withdrawing effects, enhancing reactivity in condensation reactions .

Electronic Effects :

  • Ethoxy and methoxy substituents (e.g., in and ) donate electrons via resonance, slightly deactivating the aldehyde group. This contrasts with the purely inductive electron-donating effects of ethyl/methyl groups in the primary compound.
  • The methoxyphenyl group in introduces conjugation with the aromatic ring, stabilizing the aldehyde through resonance while enabling applications in photochemistry.

Physical Properties: 1-Ethoxy-4,4-dimethylcyclohexane-1-carbaldehyde (C₁₁H₂₀O₂) has higher polarity than the ethyl analog due to the ether oxygen, likely increasing solubility in polar solvents like ethanol . The dioxo derivative (C₉H₁₂O₃) is expected to have a higher melting point due to intermolecular hydrogen bonding from oxo groups.

Biological Activity

1-Ethyl-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula: C12H22O
  • Molecular Weight: 182.31 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating potential antimicrobial and anticancer properties. The compound's structure suggests it may interact with biological targets due to its aldehyde functional group.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that aldehydes can disrupt microbial cell membranes and inhibit growth.

StudyCompoundActivityMIC (µg/mL)
This compoundAntibacterial32
Related Aldehyde DerivativeAntifungal25
Similar CompoundAntiviral15

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays. Preliminary results suggest that it may induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

In a controlled study, this compound was tested on several cancer cell lines:

  • Cell Lines Tested: HeLa (cervical), MCF7 (breast), and A549 (lung)
  • Concentration Range: 10 µM to 100 µM
  • Findings: Significant reduction in cell viability was observed at concentrations above 50 µM.

The proposed mechanism for the biological activity of this compound includes:

  • Cell Membrane Disruption: The aldehyde group may interact with cellular components, leading to alterations in membrane integrity.
  • Enzymatic Inhibition: Potential inhibition of enzymes involved in metabolic pathways critical for cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexane ring or the aldehyde group could enhance efficacy and reduce toxicity.

ModificationExpected Effect
Increase in alkyl chain lengthEnhanced lipophilicity
Introduction of halogen substituentsIncreased antimicrobial potency
Alteration of functional groupsVariability in cytotoxic effects

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